molecular formula C15H18Si B15335159 (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane

(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane

Cat. No.: B15335159
M. Wt: 226.39 g/mol
InChI Key: STPVAOISYSIHEX-UHFFFAOYSA-N
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Description

(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane is an organic compound that belongs to the class of acenaphthylene derivatives It is characterized by the presence of a trimethylsilyl group attached to the acenaphthylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane typically involves the reaction of acenaphthylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acenaphthylene derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various acenaphthylene derivatives with functional groups such as hydroxyl, amino, and halide groups.

Scientific Research Applications

(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The acenaphthylene moiety interacts with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1,2-Dihydroacenaphthylen-5-yl)butan-1-one
  • N-(1,2-Dihydroacenaphthylen-5-yl)methanesulfonamide

Uniqueness

(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other acenaphthylene derivatives. This uniqueness makes it valuable in various research applications and industrial processes.

Properties

Molecular Formula

C15H18Si

Molecular Weight

226.39 g/mol

IUPAC Name

1,2-dihydroacenaphthylen-5-yl(trimethyl)silane

InChI

InChI=1S/C15H18Si/c1-16(2,3)14-10-9-12-8-7-11-5-4-6-13(14)15(11)12/h4-6,9-10H,7-8H2,1-3H3

InChI Key

STPVAOISYSIHEX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C2CCC3=C2C1=CC=C3

Origin of Product

United States

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